1-(4-methoxyphenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-METHOXYPHENYL)-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(4-METHOXYPHENYL)-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenylhydrazine and 4-methylbenzyl chloride.
Formation of Triazole Ring: The hydrazine derivative undergoes cyclization with an appropriate carboxylic acid derivative to form the triazole ring.
Amidation: The triazole intermediate is then reacted with 4-methylbenzyl chloride to form the final carboxamide product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-METHOXYPHENYL)-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-METHOXYPHENYL)-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent in biological studies.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
1-(4-METHOXYPHENYL)-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can be compared with other triazole derivatives, such as:
1-METHOXY-4-[1-(4-METHOXYPHENYL)VINYL]BENZENE: This compound has a similar structure but differs in its functional groups and biological activity.
1-(4-METHOXYPHENYL)-4-METHYL-1-PENTEN-3-ONE: Another triazole derivative with different substituents and applications.
2-Methoxyphenyl isocyanate: A related compound used in different chemical reactions and applications.
The uniqueness of 1-(4-METHOXYPHENYL)-N-[(4-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N4O2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C18H18N4O2/c1-13-3-5-14(6-4-13)11-19-18(23)17-12-22(21-20-17)15-7-9-16(24-2)10-8-15/h3-10,12H,11H2,1-2H3,(H,19,23) |
InChI Key |
PXSKYHMQPJMEKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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